N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone core and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the substituted phenyl groups through nucleophilic substitution reactions. The final step often involves the coupling of the 3,4-dimethoxyphenethylamine with the pyridazinone intermediate under controlled conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde, while reduction of the pyridazinone ring can produce a hydroxypyridazine derivative.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups provides a distinct electronic environment that can affect the compound’s interactions with molecular targets.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-5-6-17(2)19(13-16)20-8-10-24(29)27(26-20)15-23(28)25-12-11-18-7-9-21(30-3)22(14-18)31-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDBZSDNQHNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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